![molecular formula C14H10N4O2S B2368116 2-((furan-2-ylmethyl)amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 2034583-38-3](/img/structure/B2368116.png)
2-((furan-2-ylmethyl)amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
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Overview
Description
The compound “2-((furan-2-ylmethyl)amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one” is a heterocyclic compound . It is part of the 1,3,4-thiadiazole family, which is known for its broad types of biological activity .
Synthesis Analysis
The synthesis of similar compounds has been achieved using a new Lewis acid-based deep eutectic solvent (LA-DES) synthesized using diphenhydramine hydrochloride and CoCl2·6H2O . The reaction involved a one-pot three-component reaction of dimedone/1,3-cyclohexanedione, aldehydes, and 5-aryl-1,3,4-thiadiazol-2-amines .Chemical Reactions Analysis
The compound was synthesized via a one-pot three-component reaction of dimedone/1,3-cyclohexanedione, aldehydes, and 5-aryl-1,3,4-thiadiazol-2-amines . This catalyst was also successfully utilized for the synthesis of mono- and bis-thiadiazolo[2,3-b]quinazolin-6-ones from dialdehydes or bis-1,3,4-thiadiazol-2-amine .Scientific Research Applications
Synthesis and Structural Analysis
The compound 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, closely related to the queried chemical, has been synthesized and its structure confirmed through various spectroscopic methods and X-ray diffraction. Density Functional Theory (DFT) calculations were used to optimize its molecular structure, indicating the importance of such compounds in structural chemistry and molecular design (Sun et al., 2021).
Antimicrobial Applications
Compounds with structural similarities to the queried chemical, specifically tetrahydropyrimidine–isatin hybrids containing furan-2-yl groups, have shown potential antibacterial, antifungal, and anti-tubercular activities. This highlights the potential of such compounds in developing new antimicrobial agents (Akhaja & Raval, 2012).
Green Chemistry and Synthesis
Furan-2-carbaldehydes, related to the furan component in the queried compound, have been utilized as green C1 building blocks for synthesizing bioactive quinazolin-4(3H)-ones through ligand-free photocatalytic C–C bond cleavage. This approach emphasizes the role of such compounds in sustainable chemical synthesis (Yu et al., 2018).
Anti-Inflammatory Applications
New derivatives of [1,3,4]-thiadiazolo[2,3-b]quinazolin-5(4H)-ones, structurally similar to the queried compound, have been synthesized and evaluated for anti-inflammatory activities, demonstrating the pharmaceutical potential of such compounds (Thorat et al., 2021).
Anticancer Applications
Quinazoline compounds, structurally related to the queried chemical, have been explored for their anticancer properties. For instance, some quinazolines have been identified as histamine H4 receptor inverse agonists, indicating potential therapeutic benefits in cancer treatment due to their dual action on H1R/H4R ligands (Smits et al., 2008).
Mechanism of Action
Target of Action
Similar compounds with a thiadiazoloquinazoline scaffold have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
It is known that compounds with a thiadiazoloquinazoline scaffold can interact with their targets, such as cdk2, leading to inhibition of the target’s function . This interaction can result in changes in cell cycle progression, potentially leading to cell death in certain types of cells .
Biochemical Pathways
Given the potential target of cdk2, it can be inferred that the compound may affect cell cycle regulation pathways . The downstream effects of this interaction could include cell cycle arrest and apoptosis .
Result of Action
Similar compounds have shown cytotoxic activities against certain cell lines
properties
IUPAC Name |
2-(furan-2-ylmethylamino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2S/c19-12-10-5-1-2-6-11(10)16-14-18(12)17-13(21-14)15-8-9-4-3-7-20-9/h1-7H,8H2,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXMHXCKMDJGFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=N3)NCC4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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